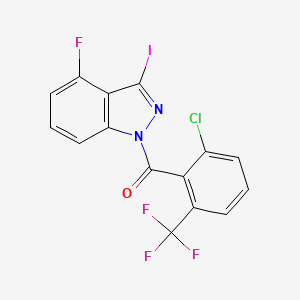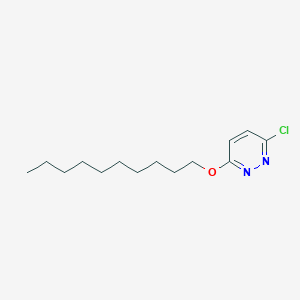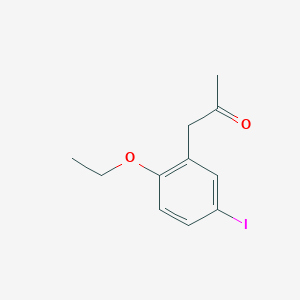![molecular formula C17H26N2O3 B14069147 benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and an oxan-3-yl group. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
N-Benzyl-N-methylethanolamine: A tertiary benzylamine with similar structural features but different functional groups.
N,N-Dimethylbenzylamine: Another benzylamine derivative with distinct chemical properties.
N-Benzylmethylamine: A simpler benzylamine compound with fewer functional groups.
Uniqueness
Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is unique due to its combination of a benzyl group, a methylamino group, and an oxan-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-18-11-16(10-15-8-5-9-21-12-15)19-17(20)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18H,5,8-13H2,1H3,(H,19,20) |
InChI 键 |
OVHMOVFZJRXOGC-UHFFFAOYSA-N |
规范 SMILES |
CNCC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


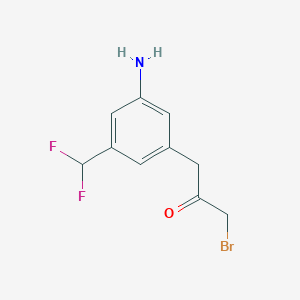
![3-{5-[4-(2-hydroxy-ethyl)-5-methyl-4H-[1,2,4]triazol-3-yl]-2-methyl-phenoxymethyl}-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B14069071.png)
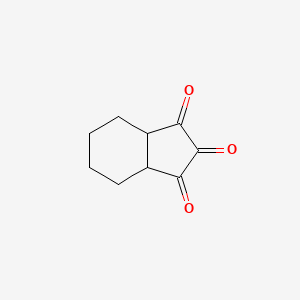

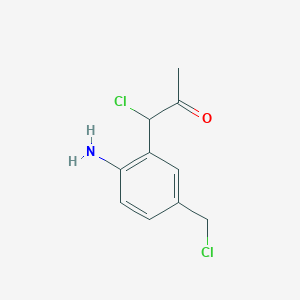
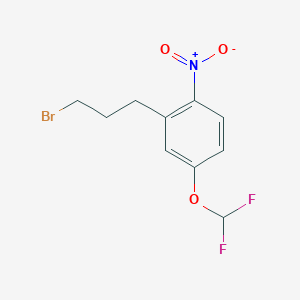
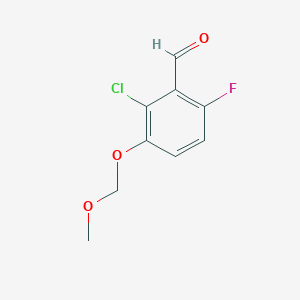
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

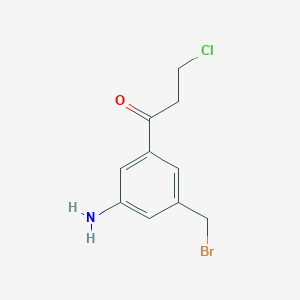
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
